1,3-Bis(4-nitrophenoxy)propan-2-ol

Description

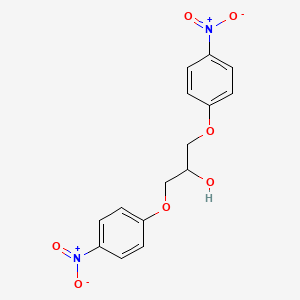

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(4-nitrophenoxy)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O7/c18-13(9-23-14-5-1-11(2-6-14)16(19)20)10-24-15-7-3-12(4-8-15)17(21)22/h1-8,13,18H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIOPTMQOVMRMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCC(COC2=CC=C(C=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis of 1,3 Bis 4 Nitrophenoxy Propan 2 Ol

Established Synthetic Pathways and Mechanistic Elucidation

The most well-documented and fundamental methods for synthesizing 1,3-Bis(4-nitrophenoxy)propan-2-ol are based on the Williamson ether synthesis, a robust and widely used reaction in organic chemistry for forming ether linkages. wikipedia.orgmasterorganicchemistry.com

The Williamson ether synthesis, at its core, involves the reaction of an alkoxide ion with a primary alkyl halide through an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org In the context of this compound, this involves the reaction of 4-nitrophenoxide with a three-carbon backbone containing two leaving groups.

The general mechanism proceeds in two main steps. First, the weakly acidic 4-nitrophenol (B140041) is deprotonated by a base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), to form the much more nucleophilic 4-nitrophenoxide ion. This ion then acts as the nucleophile. The second step involves a double SN2 reaction where two molecules of the 4-nitrophenoxide attack a suitable electrophile, such as 1,3-dichloropropan-2-ol, at the primary carbons, displacing the halide leaving groups.

An optimized and commonly cited strategy utilizes epichlorohydrin (B41342) as the electrophile instead of 1,3-dichloropropan-2-ol. researchgate.net This pathway is mechanistically elegant. The first molecule of 4-nitrophenoxide performs a nucleophilic attack on one of the carbon atoms of the epoxide ring of epichlorohydrin. This ring-opening is regioselective and is followed by an intramolecular rearrangement or, more commonly, a subsequent attack by a second 4-nitrophenoxide ion on the remaining primary carbon bearing the chlorine atom. A specific example of this synthesis involves dissolving 4-nitrophenol in isopropanol (B130326), followed by the addition of epichlorohydrin and a solution of potassium hydroxide. researchgate.net

| Reactant | Molecular Formula | Role |

|---|---|---|

| 4-Nitrophenol | C₆H₅NO₃ | Nucleophile Precursor |

| Epichlorohydrin | C₃H₅ClO | Electrophile (3-carbon backbone) |

| Potassium Hydroxide | KOH | Base (for deprotonation) |

| Isopropanol | C₃H₈O | Solvent |

While the Williamson ether synthesis using epichlorohydrin or 1,3-dichloropropan-2-ol is the most direct route, other pathways can be considered. One potential, though less direct, alternative could begin with the synthesis of a chalcone-like precursor, specifically 1,3-bis(4-nitrophenyl)prop-2-en-1-one. researchgate.net This molecule could theoretically be reduced in a two-step process: first, a reduction of the carbon-carbon double bond to yield 1,3-bis(4-nitrophenyl)propan-2-one, molport.com followed by the selective reduction of the ketone functional group to the secondary alcohol of the target compound. This multi-step approach is considerably less efficient due to the number of steps and potential for side reactions, making the Williamson synthesis the preferred method for its higher atom economy and directness.

Another alternative involves the catalytic ring-opening of epoxides with phenols. For instance, bismuth(III) triflate has been shown to be an effective catalyst for the synthesis of 1,3-diaryloxy-2-propanols from substituted aryl oxiranes and phenols under mild conditions, offering excellent yields. researchgate.net Although not specifically documented for 4-nitrophenol, this method presents a viable alternative to traditional base-mediated pathways.

| Synthetic Route | Key Reactants | General Efficiency | Notes |

|---|---|---|---|

| Optimized Williamson Ether Synthesis | 4-Nitrophenol, Epichlorohydrin, Base | High | Direct, one-pot synthesis. researchgate.net |

| Classical Williamson Ether Synthesis | 4-Nitrophenol, 1,3-Dichloropropan-2-ol, Base | Moderate to High | A two-fold substitution reaction. |

| Catalytic Epoxide Ring Opening | 4-Nitrophenol, Epichlorohydrin, Lewis Acid Catalyst | Potentially High | Offers mild reaction conditions. researchgate.net |

| Multi-step Reduction Route | 1,3-bis(4-nitrophenyl)prop-2-en-1-one, Reducing Agents | Low | Indirect, multi-step, and less atom-economical. researchgate.net |

The synthesis of this compound inherently relies on the availability of its precursors. A fully multi-step preparation would involve the synthesis of these starting materials from more fundamental chemicals.

4-Nitrophenol : This precursor is typically synthesized via the electrophilic nitration of phenol (B47542) using a mixture of nitric acid and sulfuric acid. This reaction requires careful temperature control to minimize the formation of the ortho-isomer and dinitrated byproducts.

1,3-Dichloropropan-2-ol : This halogenated alcohol is produced industrially. One major route is the hypochlorination of allyl chloride, which generates a mixture of 2,3- and 1,3-dichloropropan-2-ol. researchgate.net

Epichlorohydrin : This key intermediate is often manufactured from 1,3-dichloropropan-2-ol through dehydrochlorination with a strong base. researchgate.netgoogle.com Therefore, a synthesis starting from allyl chloride could proceed through 1,3-dichloropropan-2-ol to epichlorohydrin, which is then reacted with 4-nitrophenol.

Green Chemistry Principles in Synthetic Route Design for this compound

The choice of solvent is critical in green chemistry. In the documented synthesis of this compound, isopropanol is used. researchgate.net While common, solvents like isopropanol have associated environmental and safety concerns. Green chemistry encourages the use of safer, more environmentally benign solvents. Potential alternatives could include:

Water : Using water as a solvent is ideal from a green perspective. However, the low solubility of the organic reactants can be a major hurdle.

Supercritical Fluids : Supercritical CO₂, for example, is a non-toxic, non-flammable solvent from which the product can be easily separated by depressurization.

Bio-solvents : Solvents derived from renewable resources, such as ethanol (B145695) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), are increasingly considered.

Solvent-free conditions : Performing the reaction without a solvent, if feasible, is the most sustainable option, as it eliminates all issues related to solvent use and recovery. researchgate.net

Recovery and recycling of the chosen solvent are also key aspects of a sustainable process design.

The traditional Williamson ether synthesis often requires stoichiometric amounts of a strong base, which generates a salt byproduct, leading to a lower atom economy. Green catalytic methods aim to overcome this.

Phase-Transfer Catalysis (PTC) : This is a powerful technique for accelerating reactions between reactants in immiscible phases, such as an aqueous solution of a base and an organic solution of the reactants. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, transports the phenoxide anion from the aqueous phase to the organic phase where it can react with the electrophile. acs.org This can increase reaction rates, allow for the use of milder bases like potassium carbonate, and reduce the need for harsh solvents. rsc.org

Recyclable Catalysts : The development of heterogeneous, recyclable catalysts is a major goal of green chemistry. Solid acid catalysts, for example, have been explored for related alkylation reactions of phenols. nih.gov For the synthesis of this compound, a solid-supported base or a recyclable Lewis acid catalyst for the epoxide ring-opening route could significantly reduce waste and simplify product purification. researchgate.netrsc.org

Catalytic Williamson Ether Synthesis (CWES) : Recent research has explored high-temperature (e.g., >300 °C) catalytic versions of the Williamson synthesis that can use weaker alkylating agents like alcohols directly, avoiding the salt byproducts of traditional methods. acs.org This approach is particularly suited for industrial-scale production of aromatic ethers and represents a significant advancement in making the synthesis greener.

Comprehensive Analysis of Chemical Reactivity and Derivatization Strategies of 1,3 Bis 4 Nitrophenoxy Propan 2 Ol

Transformations Involving the Secondary Hydroxyl Group

The secondary hydroxyl group on the central propane (B168953) unit is a key functional group that readily participates in a variety of chemical transformations, allowing for the construction of novel and complex molecular architectures.

Esterification and Etherification Reactions for Novel Chemical Architectures

The hydroxyl group of 1,3-Bis(4-nitrophenoxy)propan-2-ol can undergo esterification and etherification reactions to generate a diverse range of derivatives. While specific studies on the esterification of this exact compound are not extensively detailed in the provided search results, the reactivity is analogous to other secondary alcohols. For instance, esterification can be achieved by reacting the alcohol with acyl chlorides or carboxylic anhydrides in the presence of a base. These reactions would lead to the formation of esters with varying chain lengths and functionalities, thereby modifying the lipophilicity and other physicochemical properties of the parent molecule.

Similarly, etherification reactions, such as the Williamson ether synthesis, can be employed to introduce a wide variety of alkyl or aryl groups at the secondary hydroxyl position. This is exemplified by the synthesis of 1,3-bis[4-(2-methoxyethyl)phenoxy]propan-2-ol, which showcases the modification of the core structure. nih.gov These derivatization strategies are crucial for creating new chemical entities with tailored properties for applications in materials science and medicinal chemistry.

Oxidation and Reduction Pathways of the Alcohol Functionality

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 1,3-bis(4-nitrophenoxy)propan-2-one. molport.com This transformation can be accomplished using various oxidizing agents commonly employed in organic synthesis, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. The resulting ketone is a valuable intermediate for further functionalization.

Conversely, while the secondary alcohol is already in a reduced state, the concept of reduction typically applies to the nitro groups in this molecule. However, if the central hydroxyl group were part of a larger, more complex molecule with other reducible functionalities, selective protection of the hydroxyl group might be necessary before carrying out other reductions.

Nucleophilic Reactivity and Ligand Formation via the Hydroxyl Group in Coordination Chemistry

The oxygen atom of the secondary hydroxyl group possesses lone pairs of electrons, rendering it nucleophilic. This nucleophilicity allows it to act as a ligand in coordination chemistry, forming complexes with various metal ions. The hydroxyl group can coordinate to a metal center, and in some cases, deprotonation can lead to the formation of a more strongly coordinating alkoxide ligand. The presence of the two ether oxygens from the nitrophenoxy groups could also contribute to the chelating ability of the molecule, potentially leading to the formation of stable multidentate ligand-metal complexes. While direct studies on the coordination chemistry of this compound are not prevalent in the provided results, the structural motif is common in ligands designed for various catalytic and material science applications.

Reactivity of the Nitrophenoxy Moieties

The two 4-nitrophenoxy groups are the other major sites of reactivity in the molecule, with the nitro groups being particularly susceptible to reduction.

Selective Reductive Transformations of Nitro Groups to Amino Functionalities

The reduction of the nitro groups to amino groups is a synthetically important transformation, as it converts the electron-withdrawing nitro groups into electron-donating amino groups, drastically altering the electronic properties of the molecule. This transformation yields 1,3-Bis(4-aminophenoxy)propan-2-ol, a diamine that can serve as a monomer for the synthesis of polymers or as a building block for more complex molecules. sigmaaldrich.comuni.lu A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. scispace.comorganic-chemistry.orgkoreascience.kr

Chemical Reduction Strategies and Reaction Conditions

The twin nitro groups are the most prominent reactive sites for reduction in this compound. Their conversion to amino groups is a pivotal transformation, yielding the corresponding 1,3-Bis(4-aminophenoxy)propan-2-ol, a versatile precursor for further synthesis, such as in the development of polymers or pharmacologically active molecules. A variety of classical reducing agents can be employed for this purpose, each with its own characteristic reaction conditions and chemoselectivity. wikipedia.orgcommonorganicchemistry.com

Common strategies for the reduction of aromatic nitro groups include the use of metals in acidic media, such as iron, zinc, or tin(II) chloride. researchgate.netresearchgate.net Catalytic hydrogenation also presents a highly efficient method. acs.org For substrates where acidic conditions or catalytic methods are not suitable, reagents like sodium sulfide (B99878) can be utilized. commonorganicchemistry.comacsgcipr.org

Iron (Fe) in Acidic Media: The Béchamp reduction, using iron filings in the presence of an acid like acetic acid or hydrochloric acid, is a traditional and cost-effective method for reducing nitroarenes. researchgate.netresearchgate.net The reaction proceeds via a series of single electron transfers from the iron metal. While effective, this heterogeneous reaction can sometimes require elevated temperatures and can generate significant iron oxide waste. researchgate.net

Zinc (Zn): Zinc dust is another common metal reductant. indolysaght.com It can be used in acidic, neutral, or basic conditions. For instance, zinc dust with ammonium (B1175870) formate (B1220265) or acetic acid provides a mild and rapid method for the reduction of nitro groups to amines. researchgate.net The use of zinc in the presence of ammonium chloride offers a neutral condition that can be beneficial for sensitive substrates. sciencemadness.org

Tin(II) Chloride (SnCl₂): Stannous chloride is a mild reducing agent often used for the chemoselective reduction of nitro groups in the presence of other reducible functional groups. commonorganicchemistry.comresearchgate.netacsgcipr.org The reaction is typically carried out in solvents like ethanol (B145695) or ethyl acetate.

Sodium Sulfide (Na₂S): Sodium sulfide, or its polysulfide variants, can be employed for the reduction of nitro groups, often in an aqueous ethanol solution. acsgcipr.orgresearchgate.net A key feature of this reagent is its potential for selective reduction of one nitro group in a dinitro compound, which could be relevant for the stepwise functionalization of this compound. acsgcipr.orgcapes.gov.brstackexchange.com

Below is a table summarizing the typical conditions for these reduction strategies.

| Reagent | Typical Conditions | Product | Key Features |

| Fe / Acid | Iron powder, Acetic Acid or HCl, Reflux | 1,3-Bis(4-aminophenoxy)propan-2-ol | Cost-effective, but can produce significant metal waste. researchgate.net |

| Zn / Acid or Neutral | Zinc dust, Acetic Acid or NH₄Cl, Room Temp | 1,3-Bis(4-aminophenoxy)propan-2-ol | Mild conditions, rapid reaction. researchgate.net |

| SnCl₂ | Tin(II) chloride dihydrate, Ethanol, Reflux | 1,3-Bis(4-aminophenoxy)propan-2-ol | Good chemoselectivity for nitro groups. commonorganicchemistry.comresearchgate.net |

| Na₂S | Sodium sulfide, aq. Ethanol, Room Temp/Heat | 1,3-Bis(4-aminophenoxy)propan-2-ol or mono-reduced product | Can offer selectivity in polynitro systems. acsgcipr.orgcapes.gov.br |

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Activated Phenoxy Rings

The aromatic rings of this compound are highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the strong electron-withdrawing nature of the nitro groups situated para to the phenoxy ether linkage. nih.govmasterorganicchemistry.com The ether oxygen itself serves as the leaving group in such reactions. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgopenstax.orglibretexts.org

The presence of the nitro group ortho or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. libretexts.orgopenstax.orglibretexts.org Consequently, this compound is expected to react readily with a variety of nucleophiles.

Potential nucleophiles for SNAr reactions on this substrate include:

Amines: Primary and secondary amines can displace the phenoxy group to form N-substituted nitroanilines.

Alkoxides and Phenoxides: Strong alkoxides or phenoxides can replace the existing ether linkage to form new diaryl or alkyl aryl ethers.

Thiolates: Sulfur-based nucleophiles are generally very effective in SNAr reactions.

The reactivity of the two phenoxy rings could potentially be modulated to achieve mono- or di-substitution depending on the reaction stoichiometry and conditions.

| Nucleophile (Nu⁻) | Expected Product(s) | Reaction Conditions |

| Primary/Secondary Amine (R₂NH) | Mono- or Di-amino substituted product | Polar aprotic solvent (e.g., DMF, DMSO), Heat |

| Alkoxide (RO⁻) | Mono- or Di-alkoxy substituted product | Corresponding alcohol, Heat |

| Thiolate (RS⁻) | Mono- or Di-thioether substituted product | Polar aprotic solvent, Room Temp/Heat |

Electrophilic Aromatic Substitution (EAS) Pathways on the Aromatic System

In stark contrast to their reactivity in SNAr, the aromatic rings of this compound are strongly deactivated towards electrophilic aromatic substitution (EAS). wikipedia.orgmsu.edu This is because both the nitro group and the phenoxy ether linkage are electron-withdrawing, reducing the electron density of the aromatic rings and making them less nucleophilic. masterorganicchemistry.comlatech.edu The nitro group is one of the most powerful deactivating groups, pulling electron density from the ring through both inductive and resonance effects. youtube.comorganicchemistrytutor.com

Should an EAS reaction be forced to occur under harsh conditions (e.g., strong Lewis acids, high temperatures), the directing effects of the existing substituents would determine the position of the incoming electrophile.

The nitro group is a strong meta-director. youtube.comorganicchemistrytutor.com

The alkoxy group (-OR) is an ortho, para-director, although it is deactivating in this context due to the attached electron-withdrawing nitro-phenyl system. pressbooks.pub

Given the opposing directing effects of the nitro group (directing to positions 3 and 5) and the phenoxy group (directing to positions 2 and 6, which are already occupied by the nitro group and the other ring), predicting the outcome is complex. However, the powerful deactivating nature of the nitro group would likely dominate, making any electrophilic substitution extremely difficult and likely to occur at the positions meta to the nitro group if at all. masterorganicchemistry.com

Multi-Component Reactions and Complex Product Formation Utilizing this compound

The true potential of this compound as a scaffold for complex molecule synthesis is realized upon the reduction of its nitro groups to form 1,3-Bis(4-aminophenoxy)propan-2-ol. This resulting diamine, which also contains a central hydroxyl group, is an ideal candidate for participation in multi-component reactions (MCRs). nih.govresearchgate.netresearchgate.net MCRs are convergent chemical processes where three or more starting materials react to form a single product that incorporates the majority of the atoms of the reactants. organicreactions.org

Ugi Reaction: The Ugi four-component condensation is a prominent MCR that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgorganic-chemistry.org The diamino derivative of our title compound could participate in a di-Ugi reaction, where each amino group reacts with the other components. This would allow for the rapid construction of complex, high-molecular-weight structures with diverse side chains, depending on the choice of the other reactants. Such structures could be of interest as peptidomimetics or for materials science applications. nih.govacs.org

Passerini Reaction: The Passerini three-component reaction involves a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgslideshare.net While the primary amino groups of the reduced scaffold are not direct components of the classical Passerini reaction, the central hydroxyl group could potentially participate in modified Passerini-type reactions, or the diamine could be further functionalized to introduce components suitable for this MCR. nih.govrsc.org For example, the diamine could be converted to a dicarboxylic acid, which could then participate in a di-Passerini reaction.

The use of the diamino alcohol derived from this compound in MCRs provides a powerful strategy for creating molecular diversity from a single, readily accessible platform.

Advanced Spectroscopic and Computational Elucidation of Structure and Reactivity of 1,3 Bis 4 Nitrophenoxy Propan 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Conformational Analysis

High-resolution NMR spectroscopy would be the primary technique for elucidating the solution-state structure of 1,3-Bis(4-nitrophenoxy)propan-2-ol. In a ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the two equivalent 4-nitrophenoxy groups would likely appear as two sets of doublets in the downfield region (typically δ 7.0-8.5 ppm) due to the strong electron-withdrawing effect of the nitro groups. The protons of the propan-2-ol backbone—the two diastereotopic methylene (B1212753) protons (-OCH₂-) and the single methine proton (-CHOH)—would appear at characteristic chemical shifts, with their multiplicity revealing scalar coupling between them.

The ¹³C NMR spectrum would provide information on the carbon skeleton. It would show distinct signals for the chemically non-equivalent carbons, including the two carbons in the phenyl rings (ipso, ortho, meta, para to the ether linkage), and the two unique carbons of the propan-2-ol core (the methylene and methine carbons).

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Detailed Structural Assignments

To unambiguously assign all proton and carbon signals, a suite of two-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, definitively connecting adjacent protons. For instance, it would show a correlation between the methine proton of the alcohol and the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the direct assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (typically 2-3 bonds) correlations between protons and carbons. It would be instrumental in confirming the connectivity of the entire molecule, for example, by showing correlations between the methylene protons of the propane (B168953) linker and the ipso-carbon of the nitrophenyl rings.

Variable Temperature NMR for Conformational Dynamics Studies

Studying the NMR spectra of the compound at different temperatures (Variable Temperature NMR) could provide valuable insights into its dynamic behavior in solution. Changes in chemical shifts, signal broadening, or the coalescence of signals as the temperature is varied could indicate the presence of restricted bond rotation or conformational exchange processes. This would allow for the characterization of the molecule's conformational flexibility and the energy barriers associated with these dynamic processes.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Characterization and Intermolecular Interactions

Vibrational spectroscopy is essential for identifying the functional groups within the molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands. Key signals would include a broad O-H stretching band for the alcohol group (around 3400 cm⁻¹), strong asymmetric and symmetric stretching vibrations for the NO₂ groups (typically near 1520 cm⁻¹ and 1345 cm⁻¹, respectively), C-O-C stretching for the ether linkages, and various C=C and C-H stretching and bending vibrations for the aromatic rings.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the nitro groups and the breathing modes of the aromatic rings are often strong and easily identifiable in the Raman spectrum.

If data were available for the solid state, shifts in the vibrational frequencies of groups involved in intermolecular interactions (like the O-H group) could provide evidence for hydrogen bonding.

Mass Spectrometry Techniques for Mechanistic Pathway Tracing and Fragmentation Analysis

Mass spectrometry (MS) would be used to determine the molecular weight of this compound and confirm its elemental composition. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would offer further structural confirmation. Expected fragmentation pathways could include the cleavage of the ether bonds, leading to the loss of one or both 4-nitrophenoxy groups, and other characteristic fragment ions that could be used to piece together the molecular structure.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would yield definitive data on bond lengths, bond angles, and torsional angles. This would provide an unambiguous confirmation of the molecular connectivity and its preferred solid-state conformation.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystallographic data would also be crucial for understanding the supramolecular assembly of the compound. The analysis of the crystal packing would reveal all significant intermolecular interactions that stabilize the solid-state architecture.

Hydrogen Bonding: The secondary alcohol group is a potential hydrogen bond donor, while the oxygen atoms of the ether and nitro groups are potential acceptors. The analysis would detail the geometry and network of these hydrogen bonds.

π-π Stacking: The electron-deficient nitrophenyl rings are candidates for engaging in π-π stacking interactions. The crystallographic analysis would determine the distances and geometry (e.g., parallel-displaced or T-shaped) of these interactions between adjacent aromatic rings.

Without experimental data, a table of crystallographic parameters cannot be generated.

Conformational Analysis in the Crystalline State

A comprehensive understanding of a molecule's three-dimensional structure is fundamental to elucidating its physical and chemical properties. In the solid state, molecules adopt a specific, low-energy conformation that is influenced by a combination of intramolecular and intermolecular forces. For this compound, which is a white crystalline solid with a melting point of 122–123 °C, a detailed conformational analysis in its crystalline form would typically be achieved through single-crystal X-ray diffraction. doi.org

This technique would provide precise data on bond lengths, bond angles, and torsion angles, revealing the spatial orientation of the 4-nitrophenoxy groups relative to the central propan-2-ol linker. Key conformational parameters that would be of interest include the torsion angles around the C-O ether linkages and the orientation of the nitro groups on the phenyl rings. Furthermore, analysis of the crystal packing would shed light on the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential π-π stacking between the aromatic rings, which govern the supramolecular architecture.

However, a review of the current scientific literature and crystallographic databases did not yield a publicly available crystal structure for this compound. Therefore, a detailed experimental conformational analysis in the crystalline state cannot be presented at this time.

Quantum Chemical Computations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful computational tool in modern chemistry, offering a balance between accuracy and computational cost for predicting the properties of molecular systems. For a molecule like this compound, DFT calculations could provide profound insights into its electronic structure, reactivity, and spectroscopic characteristics. Such studies are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner.

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory Applications

The electronic behavior of a molecule is primarily governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

A theoretical DFT study of this compound would likely reveal that the HOMO is localized on the electron-rich phenoxy oxygen atoms and the aromatic rings, while the LUMO is predominantly situated on the electron-withdrawing nitro groups. A small HOMO-LUMO gap would suggest a molecule that is more polarizable and reactive. Global reactivity descriptors, which can be derived from the HOMO and LUMO energies, are presented in the table below.

| Global Reactivity Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | The ability to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration |

| Chemical Softness (S) | 1 / (2η) | A measure of the molecule's polarizability |

| Electrophilicity Index (ω) | χ2 / (2η) | A measure of the electrophilic character |

This table represents the theoretical framework and the types of data that would be generated from a DFT study. Specific values for this compound are not available in the current literature.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

DFT calculations are also extensively used to predict various spectroscopic properties of molecules. For this compound, theoretical vibrational frequencies can be computed and compared with experimental Infrared (IR) spectra to aid in the assignment of characteristic peaks. The experimental IR spectrum (KBr) of this compound shows notable absorptions at 3572 cm⁻¹ (O-H stretch), 3115 cm⁻¹ (aromatic C-H stretch), 1610 and 1592 cm⁻¹ (aromatic C=C stretch), 1509 cm⁻¹ (N-O asymmetric stretch), and 1337 cm⁻¹ (N-O symmetric stretch). doi.org A DFT study would allow for the visualization of the vibrational modes corresponding to these frequencies.

Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared to experimental data, providing a powerful tool for structure verification. Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum (UV-Vis), offering insights into the electronic transitions occurring within the molecule.

| Spectroscopic Technique | Experimental Data (Selected Peaks) | Information from Theoretical Prediction |

| Infrared (IR) Spectroscopy | 3572, 3115, 1610, 1592, 1509, 1337 cm⁻¹ doi.org | Assignment of vibrational modes, correction factors for anharmonicity. |

| ¹H NMR Spectroscopy | Not available in literature | Prediction of proton chemical shifts and coupling constants. |

| ¹³C NMR Spectroscopy | Not available in literature | Prediction of carbon chemical shifts. |

| UV-Vis Spectroscopy | Not available in literature | Prediction of maximum absorption wavelengths (λmax) and oscillator strengths. |

This table highlights the synergy between experimental and theoretical spectroscopy. While some experimental data is available, a comprehensive computational study has not been published.

Theoretical Studies on Reaction Mechanisms and Transition State Analysis

DFT can be instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. For instance, reactions involving the hydroxyl group, such as esterification or etherification, could be modeled. By locating the transition state structures and calculating their energies, the activation barriers for different reaction pathways can be determined, providing a deeper understanding of the reaction kinetics and mechanism.

Such theoretical studies would be invaluable in predicting the regioselectivity and stereoselectivity of reactions, guiding the design of synthetic routes to novel derivatives of this compound. However, at present, there are no published theoretical studies on the reaction mechanisms of this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While DFT is excellent for studying static molecular properties, molecular dynamics (MD) simulations are employed to explore the dynamic behavior of a molecule over time. An MD simulation of this compound would involve numerically solving Newton's equations of motion for the atoms of the molecule, providing a trajectory that reveals its conformational landscape.

This approach would allow for the exploration of the accessible conformations of the molecule in a solution phase, which can be significantly different from the solid-state structure. By performing simulations in different solvents, the influence of the solvent environment on the conformational preferences of the molecule can be investigated. This is particularly relevant for understanding its behavior in biological systems or as a reactant in solution-phase chemistry. As with the detailed DFT studies, there is currently no published literature available on molecular dynamics simulations specifically targeting this compound.

Applications of 1,3 Bis 4 Nitrophenoxy Propan 2 Ol in Advanced Chemical Synthesis, Materials Science, and Catalysis

Utilization as a Versatile Building Block in Organic Synthesis

The strategic placement of reactive sites within 1,3-bis(4-nitrophenoxy)propan-2-ol makes it an ideal starting point for the construction of more complex molecular architectures. The nitro groups can be readily transformed into other functionalities, and the secondary alcohol provides a convenient point for further derivatization.

The transformation of this compound into more elaborate molecules is a key aspect of its utility. The nitro groups are particularly significant, as their reduction to primary amines yields a diamino-diol, a precursor ripe for cyclization and further functionalization.

One of the notable applications of aromatic nitro compounds is in the synthesis of quinolones, a class of heterocyclic compounds with a broad spectrum of biological activities. mdpi.com While direct synthesis from this compound is not extensively documented, the pathway is chemically feasible and analogous to established methods. For instance, the reduction of o-nitroacetophenone derivatives followed by a cyclization step is a known route to 4(1H)-quinolones. researchgate.net Similarly, the diamine derived from this compound could, in principle, undergo condensation and cyclization reactions to form complex quinolone structures. The synthesis of N-substituted 4-quinolones has been achieved through the intramolecular aromatic nucleophilic substitution of intermediates derived from primary amines. nih.gov

Beyond quinolones, this compound serves as a precursor for a variety of other functionalized propanols. The central hydroxyl group can undergo esterification or etherification, while the nitro groups can be reduced to amines, which can then be converted into amides or be part of other heterocyclic systems. This versatility allows for the creation of a diverse library of propanol (B110389) derivatives with tailored properties. For example, related propan-2-ol structures with different aromatic substituents are used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Table 1: Potential Synthetic Transformations of this compound

| Starting Material | Reagents and Conditions | Product Type | Potential Application |

|---|---|---|---|

| This compound | 1. Reduction (e.g., H₂, Pd/C) 2. Cyclization with a β-ketoester | Bis-quinolone derivative | Heterocyclic chemistry, medicinal chemistry |

| This compound | Acylation (e.g., Acyl chloride, pyridine) | Esterified propanol derivative | Modified solubility and reactivity |

The molecular architecture of this compound is highly conducive to the synthesis of polydentate ligands and macrocyclic structures. Following the reduction of the nitro groups to amines, the resulting 1,3-bis(4-aminophenoxy)propan-2-ol becomes a flexible C2-symmetric building block with three coordination sites: two amino groups and one hydroxyl group.

These functional groups can be further elaborated to introduce additional donor atoms, leading to the formation of ligands capable of chelating to metal ions. For example, reaction with aldehydes or ketones can form Schiff base ligands, while acylation with appropriate acid chlorides can introduce amide functionalities with coordinating side chains.

Furthermore, this diamino-diol is an excellent precursor for macrocyclization reactions. By reacting it with a suitable difunctional linker, such as a dicarboxylic acid chloride or a dialdehyde, large ring systems can be constructed. These macrocycles can act as hosts in supramolecular chemistry or as complexing agents for specific cations or anions. The synthesis of macrocycles often relies on the strategic coupling of bifunctional building blocks. core.ac.uk The development of responsive macrocycles, which can change their conformation or binding properties in response to external stimuli like pH or light, is a burgeoning area of research. nih.gov

Integration into Polymer and Macromolecular Architectures

The potential for this compound to be integrated into polymeric structures is significant, primarily due to its di-functionality (after reduction of the nitro groups) and the rigidity imparted by the aromatic rings.

By analogy to structurally similar bisphenols and their derivatives, the amino-functionalized version of this compound, which is 1,3-bis(4-aminophenoxy)propan-2-ol, can serve as a monomer in step-growth polymerization.

In the synthesis of polyethers, the diaminophenol derivative could be reacted with a diepoxide in a polyaddition reaction. The resulting polymer would feature ether linkages and pendant hydroxyl groups, along with the original propanol hydroxyl, which could be used for further modifications or cross-linking.

For the production of polyurethanes, the diamine can be reacted with a diisocyanate. The resulting polymer would be a poly(urea-urethane), possessing both urea (B33335) and urethane (B1682113) linkages, which could impart unique thermal and mechanical properties. The presence of the additional hydroxyl group on the backbone would also increase the potential for hydrogen bonding, which is crucial for the performance of many polyurethanes. The synthesis of polymers from related bis(phenoxy)propan-2-ol derivatives, such as 1,3-bis(2-ethoxyphenoxy)propan-2-ol and 1,3-bis(4-methylphenoxy)propan-2-ol, highlights the feasibility of this approach. pharmaffiliates.comnih.gov

The trifunctional nature of this compound (or its amino derivative) makes it a candidate for use as a cross-linking agent or a modifier in polymer networks. When added in small quantities to a polymerization mixture, it can form branch points, leading to the formation of a three-dimensional network structure. This cross-linking can significantly enhance the mechanical strength, thermal stability, and solvent resistance of the resulting polymer.

The nitro groups themselves, without reduction, can also play a role. For instance, p-nitrophenyl groups are known to be part of photoactivatable cross-linking agents. nih.gov In this context, this compound could potentially be incorporated into a polymer and then activated to form cross-links under specific conditions.

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent interactions. The structure of this compound contains several features that make it an interesting component for supramolecular assemblies.

The two nitrophenyl groups can participate in π-π stacking interactions, where the electron-deficient aromatic rings stack with electron-rich aromatic systems. Furthermore, the nitro groups are highly polar and can engage in dipole-dipole interactions and hydrogen bonding with suitable donor molecules. The central hydroxyl group is also a prime site for hydrogen bonding, acting as both a donor and an acceptor.

These non-covalent interactions can direct the self-assembly of this compound molecules into well-defined, ordered structures in the solid state or in solution. By modifying the molecule, for example by introducing long alkyl chains, it might be possible to induce the formation of liquid crystalline phases or other forms of organized matter. The principles of host-guest chemistry, often driven by the formation of macrocycles, are central to supramolecular chemistry. nih.gov The potential for this compound to form macrocycles, as discussed earlier, further underscores its relevance in this field.

Design of Non-Covalent Interactions and Crystal Engineering

The molecular structure of this compound is conducive to forming a variety of non-covalent interactions, which are fundamental to the principles of crystal engineering and the design of supramolecular assemblies. The presence of nitro groups, ether linkages, and a central hydroxyl group allows for a range of intermolecular forces, including hydrogen bonding, π-π stacking, and C-H···O interactions.

The crystal packing of similar 1,3-diaryloxy-2-propanol derivatives often reveals the formation of hydrogen-bonded bilayers as a primary supramolecular motif. researchgate.net In the case of this compound, the central hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of one-dimensional chains or more complex three-dimensional networks. Furthermore, the electron-deficient nature of the nitrophenyl rings can facilitate π-π stacking interactions with other aromatic systems.

In the crystal structure of a related compound, 3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one, intermolecular C-H···O and C-H···S hydrogen bonds are observed, contributing to a three-dimensional network. nih.gov By analogy, the interplay of these various non-covalent forces in this compound can be harnessed to direct the assembly of molecules into predictable and well-defined crystalline architectures with potential applications in materials science. The study of supramolecular assemblies of other bis(4-nitrophenyl) derivatives, such as bis(4-nitrophenyl)phosphoric acid and bis(4-nitrophenyl) selenide, further underscores the importance of these interactions in creating organized solid-state structures. researchgate.netresearchgate.net

Table 1: Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Engineering |

| Hydrogen Bonding | -OH group | -OH group, Nitro group oxygen, Ether oxygen | Formation of chains, sheets, and 3D networks |

| π-π Stacking | Nitrophenyl ring | Nitrophenyl ring | Stabilization of layered structures |

| C-H···O Interactions | Aromatic C-H, Aliphatic C-H | Nitro group oxygen, Ether oxygen, -OH group | Fine-tuning of crystal packing |

Development of Molecular Receptors and Host-Guest Systems

The field of supramolecular chemistry heavily relies on the principles of molecular recognition, where a host molecule selectively binds a guest molecule. nih.govmdpi.com The structural characteristics of this compound make it a promising candidate for the design of molecular receptors in host-guest systems. The central propan-2-ol unit can provide a binding site for various guest species through hydrogen bonding, while the two nitrophenoxy arms can create a cavity and participate in additional interactions.

While direct studies on this compound as a molecular receptor are not prevalent, research on similar functionalized propan-2-ol derivatives demonstrates the feasibility of this application. For instance, diaminopropanol has been studied in host-guest complexes with crown ethers, where the hydroxyl and amino groups of the propanol backbone interact with the host. nih.gov This suggests that the hydroxyl group of this compound could similarly engage in binding with appropriate guests.

The two nitrophenoxy groups can be functionalized to introduce additional binding sites or to modulate the size and shape of the binding cavity. This modularity allows for the rational design of receptors for specific guest molecules, with potential applications in sensing, separation, and transport phenomena. The study of guest-host interactions in clathrate hydrates of propan-2-ol further highlights the ability of the propanol structure to participate in the formation of inclusion complexes. rsc.org

Application in Catalysis and Ligand Design

The unique structural and electronic properties of this compound also position it as a valuable precursor for the development of ligands in catalysis, particularly in asymmetric synthesis and transition metal-catalyzed reactions.

Precursor for Chiral Ligands in Asymmetric Catalysis

The propan-2-ol backbone of this compound contains a stereocenter at the C2 position. This inherent chirality can be exploited in the synthesis of chiral ligands for asymmetric catalysis. Optically pure 1,2- and 1,3-diols are well-established as valuable building blocks for the synthesis of chiral ligands. nih.gov The synthesis of chiral ligands from monoterpenes and other natural products has been extensively reviewed, showcasing the importance of chiral scaffolds in achieving high enantioselectivity in catalytic reactions. nih.gov

The hydroxyl group of this compound can be a starting point for the introduction of various coordinating groups, such as phosphines, amines, or oxazolines, which are commonly used in chiral ligands. The two nitrophenoxy groups can also be modified to tune the steric and electronic properties of the resulting ligand, which is a crucial aspect in the optimization of a catalyst's performance. The design of C2-symmetric and non-symmetrical modular P,N-ligands has been a significant area of research in asymmetric catalysis, and the 1,3-disubstituted propan-2-ol framework is well-suited for the construction of such ligands. nih.govresearchgate.net The synthesis of chiral oxa-spirocyclic ligands and ligands derived from 1,3-oxazolidines further illustrates the versatility of propanol-based structures in creating effective chiral environments for metal catalysts. dicp.ac.cnresearchgate.net

Use in Transition Metal Catalysis for Organic Transformations and Biomimetic Systems

Ligands derived from this compound are expected to form stable complexes with a variety of transition metals, which could then be employed as catalysts in a range of organic transformations. The electron-withdrawing nature of the nitrophenyl groups can influence the electronic properties of the metal center, thereby affecting its catalytic activity and selectivity.

Copper complexes, in particular, have been extensively studied for their catalytic activity in oxidation reactions, often in biomimetic systems that mimic the function of copper-containing enzymes. ijcce.ac.ir For example, copper complexes with various nitrogen- and oxygen-containing ligands are effective catalysts for the aerobic oxidation of alcohols. researchgate.netcore.ac.uknih.gov Ligands derived from this compound could potentially be used to create novel copper-based catalysts for such transformations.

Furthermore, the development of biomimetic catalysts is a burgeoning field of research, with the aim of replicating the high efficiency and selectivity of enzymes. nih.govdiva-portal.org The structure of this compound provides a scaffold that can be elaborated to mimic the active sites of metalloenzymes. For instance, iron-catalyzed biomimetic aerobic oxidation of alcohols has been reported, demonstrating the potential for creating catalysts for environmentally friendly oxidation processes. nih.gov The study of manganese cluster-mediated alkane functionalization and iron-porphyrin biomimetics for propane (B168953) oxidation also highlights the diverse possibilities for developing catalysts for challenging chemical transformations. ufl.eduresearchgate.net

Future Research Directions and Emerging Academic Frontiers for 1,3 Bis 4 Nitrophenoxy Propan 2 Ol

Exploration of Novel and Efficient Synthetic Methodologies

The classical synthesis of 1,3-Bis(4-nitrophenoxy)propan-2-ol likely involves the Williamson ether synthesis, reacting 1,3-dichloro-2-propanol (B29581) with 4-nitrophenol (B140041) in the presence of a base. While effective, future research could focus on developing more sustainable and efficient synthetic routes.

Modern synthetic strategies such as microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis could significantly reduce reaction times and improve yields. Furthermore, the exploration of phase-transfer catalysis could offer a milder and more efficient alternative to traditional methods, potentially minimizing side reactions and simplifying purification.

A comparative analysis of potential synthetic improvements is presented below:

| Methodology | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields. | Optimization of reaction parameters (temperature, time, power), solvent selection. |

| Ultrasound-Assisted Synthesis | Enhanced mass transfer, increased reaction rates, potential for lower temperatures. | Investigation of frequency and power effects on yield and purity. |

| Phase-Transfer Catalysis | Milder reaction conditions, use of inexpensive bases, simplified work-up. | Screening of various phase-transfer catalysts and reaction conditions. |

| Green Solvents | Reduced environmental impact. | Exploration of ionic liquids or deep eutectic solvents as reaction media. |

Untapped Reactivity Pathways and Mechanistic Discoveries under Novel Conditions

The chemical structure of this compound offers a rich landscape for exploring novel reactivity. The presence of two nitro groups, ether linkages, and a secondary alcohol opens up numerous possibilities for chemical transformations.

The nitro groups are prime targets for reduction to amines, which can then serve as building blocks for the synthesis of more complex molecules, such as novel dyes, polymers, or pharmacologically active compounds. The selective reduction of one nitro group over the other would be a significant challenge and a key area of investigation.

The secondary alcohol can undergo a variety of reactions. Oxidation would yield the corresponding ketone, 1,3-bis(4-nitrophenoxy)propan-2-one, a potentially valuable intermediate. chemguide.co.uklibretexts.org Dehydration of the alcohol could lead to the formation of an unsaturated derivative, offering a new platform for further functionalization. chemguide.co.ukgeeksforgeeks.org Esterification or etherification of the hydroxyl group could also be explored to modify the compound's physical and chemical properties.

Future research could investigate these transformations under unconventional conditions, such as photoredox catalysis or electrochemistry, to uncover new reaction pathways and gain deeper mechanistic insights.

Design and Synthesis of Advanced Materials with Tunable Optoelectronic Properties

Nitroaromatic compounds are known to possess interesting optical and electronic properties. nih.gov The presence of two 4-nitrophenoxy moieties in this compound makes it a promising candidate for the development of advanced materials. The nitro groups act as strong electron-withdrawing groups, which can lead to significant second-order nonlinear optical (NLO) properties.

Future work could focus on the synthesis of derivatives where the central propan-2-ol linker is modified to tune the spatial arrangement of the nitroaromatic units, thereby optimizing their NLO response. The reduction of the nitro groups to amines would create electron-donating groups, potentially leading to materials with different optoelectronic characteristics, such as fluorescence or charge-transport properties.

The incorporation of this molecule into polymer backbones or as a dopant in host-guest systems could lead to the development of new materials for applications in telecommunications, optical data storage, and organic light-emitting diodes (OLEDs).

Integration into Flow Chemistry and Continuous Synthesis Platforms

The transition from batch to continuous flow synthesis offers numerous advantages, including improved safety, better process control, higher yields, and easier scalability. acs.org The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry platforms.

A continuous flow process could involve pumping a solution of the starting materials through a heated reactor containing a solid-supported base or catalyst. This would allow for precise control over reaction parameters and could facilitate the in-line purification of the product.

Furthermore, a multi-step flow synthesis could be envisioned where the initial synthesis of this compound is directly coupled with subsequent derivatization reactions, such as the reduction of the nitro groups or the oxidation of the alcohol. This would streamline the production of a library of related compounds for further investigation.

| Flow Chemistry Parameter | Potential for Optimization | Expected Outcome |

| Reactor Type | Packed-bed, microreactor | Improved reaction efficiency and heat transfer. |

| Residence Time | Variable | Fine-tuning of reaction conversion and selectivity. |

| Temperature and Pressure | Precise control | Enhanced reaction rates and prevention of side reactions. |

| In-line Analysis | FTIR, UV-Vis | Real-time monitoring of reaction progress. |

Computational Chemistry-Driven Design and Prediction of Novel Derivatives and Applications

Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research. mdpi.com Density Functional Theory (DFT) and other quantum chemical methods can be employed to study the electronic structure, spectroscopic properties, and reactivity of this compound. chemrxiv.orgmdpi.com

Computational modeling could be used to:

Predict the NLO properties of the molecule and its derivatives.

Simulate reaction mechanisms to understand untapped reactivity pathways.

Design new derivatives with tailored optoelectronic properties by modifying the core structure.

Perform virtual screening of potential applications for the compound and its analogs.

Quantitative Structure-Activity Relationship (QSAR) studies could also be performed to correlate the structural features of derivatives with their predicted properties, accelerating the discovery of new functional materials. doi.org

| Computational Method | Application to this compound | Predicted Insights |

| Density Functional Theory (DFT) | Calculation of electronic structure, vibrational frequencies, and NLO properties. | Understanding of molecular orbitals, prediction of IR and Raman spectra, and estimation of hyperpolarizability. |

| Molecular Dynamics (MD) | Simulation of the molecule's behavior in different solvent environments or within a material matrix. | Insights into conformational flexibility and intermolecular interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural descriptors with predicted properties for a library of derivatives. | Identification of key structural features for optimizing desired properties. |

By systematically exploring these research frontiers, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical compound into a valuable platform for the development of new technologies and a deeper understanding of fundamental chemical principles.

Q & A

Basic: What are the optimal reaction conditions for synthesizing 1,3-Bis(4-nitrophenoxy)propan-2-ol via nucleophilic substitution?

Methodological Answer:

The synthesis typically involves reacting 1,3-dichloropropan-2-ol with 4-nitrophenol under alkaline conditions. Key parameters include:

- Molar Ratio : A 1:2.2 ratio of 1,3-dichloropropan-2-ol to 4-nitrophenol ensures excess phenol for complete substitution.

- Base Selection : Potassium carbonate (K₂CO₃) in anhydrous acetone at reflux (56°C) is effective for deprotonating the phenol, enhancing nucleophilicity .

- Reaction Time : 12–24 hours under nitrogen to prevent hydrolysis of intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) removes unreacted phenol and byproducts. Yield optimization (~65–75%) requires strict anhydrous conditions .

Advanced: How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?

Methodological Answer:

X-ray crystallography is critical for confirming stereochemistry and intermolecular interactions. For example:

- Crystal Growth : Slow evaporation of a saturated ethyl acetate solution yields diffraction-quality crystals.

- Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 293 K.

- Refinement : SHELXL-2018/3 refines structures with R-factor < 0.05. The nitro groups’ planarity and hydrogen-bonding networks (e.g., O–H···O) validate molecular packing .

- Contradictions : Discrepancies between computational (DFT) and experimental bond lengths may arise from crystal packing forces, requiring Hirshfeld surface analysis to resolve .

Advanced: What mechanistic insights explain the regioselectivity in bis-aryloxypropanol derivatives?

Methodological Answer:

Regioselectivity is governed by steric and electronic factors:

- Steric Effects : The central hydroxyl group in propan-2-ol directs substitution to the terminal positions due to reduced steric hindrance.

- Electronic Effects : Electron-withdrawing nitro groups on 4-nitrophenol enhance the leaving group’s (Cl⁻) departure, favoring SN2 mechanisms. Kinetic studies (monitored via HPLC) show faster substitution at the primary vs. secondary carbon .

- Competing Pathways : Under polar aprotic solvents (e.g., DMF), elimination byproducts (e.g., allylic ethers) may form, requiring controlled temperature (40–60°C) to suppress .

Basic: How can researchers evaluate the antibacterial activity of this compound?

Methodological Answer:

- Assay Design : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains.

- Dose Range : Test 0.5–256 µg/mL in Mueller-Hinton broth. Nitro groups enhance membrane permeability, leading to MIC values ~32 µg/mL for Gram-positive strains.

- Controls : Include ciprofloxacin (positive control) and solvent-only wells. Synergy with β-lactams can be assessed via checkerboard assays .

Advanced: How should researchers address contradictory crystallographic data in nitro-substituted propanols?

Methodological Answer:

Contradictions often arise from polymorphism or twinning:

- Polymorph Screening : Recrystallize from multiple solvents (e.g., methanol, toluene) to identify dominant forms.

- Twinning Detection : Use PLATON’s TWINABS to deconvolute overlapping reflections. For example, a study on 1,3-Bis(2-nitrophenoxy)propan-2-ol revealed twinning with a BASF parameter of 0.34, resolved via HKLF 5 refinement .

- Validation Tools : Cross-check with spectroscopic data (e.g., NOESY for spatial proximity of nitro groups) .

Basic: What purification techniques maximize yield in large-scale synthesis?

Methodological Answer:

- Liquid-Liquid Extraction : Separate unreacted 4-nitrophenol using dichloromethane/water (1:1).

- Distillation : Remove low-boiling solvents (e.g., acetone) under reduced pressure (40°C, 100 mbar).

- Recrystallization : Dissolve crude product in hot ethanol (70°C) and cool to 4°C for 12 hours, achieving >95% purity (HPLC-PDA, λ = 254 nm) .

Advanced: Can computational methods predict the bioactivity of nitroaryl ether derivatives?

Methodological Answer:

- QSAR Modeling : Use Gaussian 16 to calculate descriptors (e.g., HOMO-LUMO gap, logP). Nitro groups’ electron affinity correlates with anticancer activity (IC₅₀ ~20 µM in MCF-7 cells).

- Docking Studies : AutoDock Vina simulates binding to E. coli DNA gyrase (PDB: 1KZN). Nitro groups form π-π interactions with Tyr109, explaining antibacterial trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.